Cas no 2172267-00-2 (3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-3-methylbutanoic acid)

3-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)spiro[3.3]heptan-2-ylformamido}-3-methylbutanoic acid is a specialized Fmoc-protected amino acid derivative featuring a spiro[3.3]heptane scaffold, which imparts conformational rigidity and steric constraints. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating selective deprotection under mild basic conditions. The spirocyclic structure enhances metabolic stability and binding selectivity in peptide-based applications, while the 3-methylbutanoic acid moiety provides additional functionalization potential. This compound is particularly valuable in medicinal chemistry for designing constrained peptides or peptidomimetics with improved pharmacokinetic properties. Its unique architecture makes it suitable for probing protein-protein interactions or developing bioactive scaffolds with enhanced stability.
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-3-methylbutanoic acid structure
2172267-00-2 structure
Product name:3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-3-methylbutanoic acid
CAS No:2172267-00-2
MF:C28H32N2O5
MW:476.564087867737
CID:6568052
PubChem ID:165582439

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-3-methylbutanoic acid
    • EN300-1532977
    • 2172267-00-2
    • 3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-3-methylbutanoic acid
    • Inchi: 1S/C28H32N2O5/c1-26(2,14-23(31)32)29-24(33)28(16-27(17-28)12-7-13-27)30-25(34)35-15-22-20-10-5-3-8-18(20)19-9-4-6-11-21(19)22/h3-6,8-11,22H,7,12-17H2,1-2H3,(H,29,33)(H,30,34)(H,31,32)
    • InChI Key: KDJGWTKRMCWHEE-UHFFFAOYSA-N
    • SMILES: O=C(C1(CC2(CCC2)C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(C)(C)CC(=O)O

Computed Properties

  • Exact Mass: 476.23112213g/mol
  • Monoisotopic Mass: 476.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 820
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 105Ų

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-3-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1532977-0.5g
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-3-methylbutanoic acid
2172267-00-2
0.5g
$3233.0 2023-06-05
Enamine
EN300-1532977-2.5g
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-3-methylbutanoic acid
2172267-00-2
2.5g
$6602.0 2023-06-05
Enamine
EN300-1532977-5000mg
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-3-methylbutanoic acid
2172267-00-2
5000mg
$9769.0 2023-09-26
Enamine
EN300-1532977-100mg
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-3-methylbutanoic acid
2172267-00-2
100mg
$2963.0 2023-09-26
Enamine
EN300-1532977-50mg
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-3-methylbutanoic acid
2172267-00-2
50mg
$2829.0 2023-09-26
Enamine
EN300-1532977-2500mg
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-3-methylbutanoic acid
2172267-00-2
2500mg
$6602.0 2023-09-26
Enamine
EN300-1532977-10000mg
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-3-methylbutanoic acid
2172267-00-2
10000mg
$14487.0 2023-09-26
Enamine
EN300-1532977-10.0g
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-3-methylbutanoic acid
2172267-00-2
10g
$14487.0 2023-06-05
Enamine
EN300-1532977-1.0g
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-3-methylbutanoic acid
2172267-00-2
1g
$3368.0 2023-06-05
Enamine
EN300-1532977-5.0g
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-3-methylbutanoic acid
2172267-00-2
5g
$9769.0 2023-06-05

Additional information on 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-3-methylbutanoic acid

Introduction to 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-3-methylbutanoic acid (CAS No. 2172267-00-2)

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-3-methylbutanoic acid, identified by its CAS number 2172267-00-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate spirocyclic structure and functional groups, which contribute to its unique chemical and biological properties. The presence of a fluorenylmethoxycarbonyl (Fmoc) moiety in its molecular framework suggests potential applications in peptide synthesis and proteomics, while the spirocyclic core and formamido group introduce additional layers of structural complexity that may influence its interaction with biological targets.

The spiro3.3heptan-2-ylformamido moiety is particularly noteworthy, as it represents a fused ring system that can exhibit conformational flexibility. This structural feature is often exploited in the design of bioactive molecules to enhance binding affinity and selectivity. In recent years, spirocyclic compounds have been increasingly studied for their potential as pharmacological agents due to their ability to adopt multiple stable conformations, which can facilitate optimal interactions with biological receptors. The 3-methylbutanoic acid side chain further contributes to the compound's hydrophobicity, potentially influencing its solubility and metabolic stability.

From a synthetic chemistry perspective, the preparation of 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-3-methylbutanoic acid presents a formidable challenge due to the complexity of its molecular architecture. The incorporation of multiple stereocenters and sensitive functional groups requires precise synthetic methodologies to ensure high yield and purity. Advanced techniques such as transition-metal-catalyzed reactions, asymmetric synthesis, and protecting group strategies are often employed to achieve the desired product. The Fmoc group, in particular, is a critical component that must be handled with care during synthesis to prevent unwanted side reactions.

In the realm of medicinal chemistry, this compound has been investigated for its potential therapeutic applications. The fluorenylmethoxycarbonyl moiety is commonly used in peptide coupling reactions, suggesting that this molecule could serve as a precursor for peptidomimetics or be incorporated into larger protein-based therapeutics. Additionally, the spirocyclic core may mimic natural products or bioactive scaffolds, offering a starting point for drug discovery efforts. Preliminary studies have hinted at possible interactions with enzymes or receptors involved in metabolic pathways, making it a candidate for further exploration in oncology, neurology, or inflammatory diseases.

The formamido group within the molecule is another key feature that warrants investigation. Formamides are known to participate in various biochemical processes and have been incorporated into numerous drug candidates due to their ability to form hydrogen bonds and stabilize specific conformations. In some cases, formamides exhibit inhibitory activity against certain enzymes or modulate signaling pathways. The spirocyclic connection may enhance the rigidity of the formamide moiety, potentially altering its reactivity or binding properties compared to linear analogs.

Recent advancements in computational chemistry have enabled researchers to model the interactions of complex molecules like 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-3-methylbutanoic acid with biological targets at an unprecedented level of detail. Molecular dynamics simulations and quantum mechanical calculations can predict binding affinities, identify key interaction sites, and provide insights into conformational changes upon binding. These computational approaches are complemented by experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which offer empirical validation of theoretical models.

The synthesis and characterization of this compound also highlight the importance of green chemistry principles in modern drug development. Efforts are being made to minimize waste, reduce energy consumption, and employ sustainable methodologies throughout the synthetic process. For instance, catalytic systems that promote high selectivity while using less hazardous reagents are being developed alongside efficient purification techniques that reduce solvent waste.

In conclusion,3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-3-methylbutanoic acid (CAS No. 2172267-00-2) represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique combination of functional groups and spirocyclic architecture positions it as a promising candidate for further research in pharmaceutical chemistry and biomedicine. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of next-generation therapeutics.

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